5-(cyclopropylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic oxazole derivative featuring a cyclopropylamino substituent at position 5, a furan-2-yl group substituted with a (4-methoxyphenoxy)methyl moiety at position 2, and a carbonitrile group at position 3. Its molecular formula is C₂₁H₂₀N₃O₄ (inferred from structural analogs), with an average mass of approximately 390.41 g/mol. The synthesis likely involves multi-component reactions or cyclization strategies, as seen in related furan and oxazole derivatives .
Properties
IUPAC Name |
5-(cyclopropylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-23-13-4-6-14(7-5-13)24-11-15-8-9-17(25-15)19-22-16(10-20)18(26-19)21-12-2-3-12/h4-9,12,21H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGUYRFCANWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC4CC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(cyclopropylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropylamino and methoxyphenoxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: to form the oxazole ring.
Nucleophilic substitution: to introduce the cyclopropylamino group.
Etherification: to attach the methoxyphenoxy group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency.
Chemical Reactions Analysis
5-(cyclopropylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
5-(cyclopropylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe or as a starting point for developing new bioactive molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 5-(cyclopropylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-1,3-Oxazole-4-Carbonitrile
- Molecular Formula : C₂₃H₁₈FN₃O₄
- Average Mass : 419.41 g/mol
- Key Differences: The amino group at position 5 is substituted with a 4-fluorobenzyl moiety instead of cyclopropyl. Higher molecular weight (419.41 vs. ~390.41) due to the benzyl substituent.
- Synthetic Relevance : Prepared via similar oxazole-furan coupling strategies, emphasizing the modularity of such heterocyclic systems .
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-Methoxyphenoxy)methyl]-1,3-Oxazole-4-Carbonitrile
- Molecular Formula : C₂₂H₂₃N₃O₅
- Average Mass : 409.44 g/mol
- Key Differences: The amino group is a 3,4-dimethoxyphenethyl chain, offering increased steric bulk and hydrophilicity compared to cyclopropylamino. The phenoxy group at the furan substituent is 2-methoxy (vs. 4-methoxy), altering electronic and steric interactions.
- Functional Implications : The dimethoxy groups may enhance solubility or target-specific interactions in pharmacokinetic profiles .
5-Amino-1-{2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)thio]propanoyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile
- Molecular Formula : C₂₁H₁₆N₆O₂S
- Average Mass : 416.46 g/mol
- Key Differences: Pyrazole core instead of oxazole. Reported melting point: 181.2°C, suggesting higher thermal stability than oxazole analogs .
Research Findings and Implications
Synthetic Strategies: The target compound’s furan moiety may be synthesized via malononitrile-based cyclization, as demonstrated for 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile (74% yield) . Oxazole formation could involve acetic anhydride-mediated cyclization, analogous to methods used for pyrano[2,3-c]pyrazole derivatives .
Structure-Activity Relationships (SAR): The cyclopropylamino group in the target compound may improve metabolic stability compared to bulkier benzyl or phenethyl substituents . The 4-methoxyphenoxy group on the furan ring could enhance lipophilicity, favoring membrane permeability in drug design .
Biological Activity
5-(Cyclopropylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropylamine moiety
- Furan and oxazole rings
- Carbonitrile functional group
- Methoxyphenoxy substituent
This structural diversity contributes to its biological activity by influencing pharmacokinetics and interactions with biological targets.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with oxazole structures have been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes .
- Tubulin Interaction : Similar compounds have demonstrated the ability to bind to tubulin, inhibiting its polymerization and thereby affecting cell division and growth in cancer cells .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, including:
- Cytotoxicity Assays : These assays measure the compound's ability to inhibit cell proliferation across different cancer cell lines.
- Anti-inflammatory Models : The efficacy of the compound in reducing inflammation has been assessed using animal models.
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Result |
|---|---|---|
| Cytotoxicity | NCI-60 Cancer Cell Lines | GI50 values in micromolar range |
| Anti-inflammatory | Rat Carrageenan Footpad Edema Model | Significant reduction in edema |
| Enzyme Inhibition | Lipoxygenase and Cyclooxygenase | IC50 values indicating potent inhibition |
Case Studies
Several studies have highlighted the potential of compounds similar to this compound:
- Study on Anticancer Activity : A study reported that structurally related oxazole derivatives exhibited potent anticancer activity with GI50 values ranging from 0.655 μM to submicromolar concentrations across various cancer cell lines, indicating their potential as chemotherapeutic agents .
- Inflammation Model Evaluation : In an animal model of inflammation, compounds with similar structures significantly reduced paw edema, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
